N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20244873
InChI: InChI=1S/C46H51F3N8O7/c1-45(2,63)32-22-35-26(19-36(32)52-41(59)34-7-4-8-38(51-34)46(47,48)49)24-56(54-35)28-11-9-25(10-12-28)23-55-17-15-29(16-18-55)64-30-20-27(21-30)50-33-6-3-5-31-40(33)44(62)57(43(31)61)37-13-14-39(58)53-42(37)60/h3-8,19,22,24-25,27-30,37,50,63H,9-18,20-21,23H2,1-2H3,(H,52,59)(H,53,58,60)
SMILES:
Molecular Formula: C46H51F3N8O7
Molecular Weight: 884.9 g/mol

N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC20244873

Molecular Formula: C46H51F3N8O7

Molecular Weight: 884.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide -

Specification

Molecular Formula C46H51F3N8O7
Molecular Weight 884.9 g/mol
IUPAC Name N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C46H51F3N8O7/c1-45(2,63)32-22-35-26(19-36(32)52-41(59)34-7-4-8-38(51-34)46(47,48)49)24-56(54-35)28-11-9-25(10-12-28)23-55-17-15-29(16-18-55)64-30-20-27(21-30)50-33-6-3-5-31-40(33)44(62)57(43(31)61)37-13-14-39(58)53-42(37)60/h3-8,19,22,24-25,27-30,37,50,63H,9-18,20-21,23H2,1-2H3,(H,52,59)(H,53,58,60)
Standard InChI Key KLKZEZBWHOQDRM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC(CC5)OC6CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

Compound X integrates three functional domains (Figure 1):

  • Target-binding domain: A 6-(trifluoromethyl)pyridine-2-carboxamide group linked to a 6-(2-hydroxypropan-2-yl)indazole core, optimized for IRAK4 inhibition .

  • Linker system: A cyclohexyl-piperidine scaffold conjugated to a cyclobutyloxy group, enhancing spatial flexibility for ternary complex formation .

  • E3 ligase ligand: A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl (thalidomide analog) moiety recruiting cereblon (CRBN) for ubiquitination .

Table 1: Molecular Properties of Compound X

PropertyValueSource
Molecular FormulaC₄₆H₅₁F₃N₈O₇
Molecular Weight884.94 g/mol
LogP5.2
Hydrogen Bond Donors4
Hydrogen Bond Acceptors14
Topological Polar Surface188 Ų

Stereochemical Considerations

The compound lacks defined stereocenters, as confirmed by PubChem data (CID: 165437239) . The absence of chiral centers simplifies synthetic routes but may limit target selectivity compared to enantiomerically pure analogs.

Synthesis and Optimization

Synthetic Route

Compound X is synthesized via a three-step modular approach:

  • Indazole-pyridine carboxamide assembly:

    • Suzuki-Miyaura coupling of 6-(2-hydroxypropan-2-yl)-5-nitroindazole with 6-(trifluoromethyl)picolinic acid .

    • Reduction of the nitro group to an amine for carboxamide formation .

  • Linker conjugation:

    • Piperidine-cyclohexyl intermediate is functionalized with a 3-aminocyclobutyloxy group via nucleophilic substitution .

  • E3 ligase ligand attachment:

    • Amide coupling between the linker’s amine and 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid .

Table 2: Key Synthetic Intermediates

IntermediateRolePurity
6-(2-hydroxypropan-2-yl)indazol-5-amineIRAK4-binding core>95%
4-(3-aminocyclobutyloxy)piperidineFlexible linker>90%
Thalidomide-O-amido-C4-NH₂CRBN-recruiting ligand>98%

Industrial-Scale Challenges

  • Solubility: Low aqueous solubility (LogP = 5.2) necessitates formulation with co-solvents (e.g., PEG-300) .

  • Stability: The dioxopiperidine moiety is prone to hydrolysis under acidic conditions, requiring lyophilization for long-term storage .

Mechanism of Action

PROTAC-Mediated IRAK4 Degradation

Compound X operates via a ubiquitin-proteasome-dependent mechanism (Figure 2):

  • Target engagement: The indazole-pyridine domain binds IRAK4’s kinase domain (Kd ≈ 5 nM) .

  • Ternary complex formation: The linker positions the E3 ligase ligand (CRBN) near IRAK4, inducing ubiquitination .

  • Proteasomal degradation: Polyubiquitinated IRAK4 is recognized and degraded by the 26S proteasome, suppressing NF-κB and MAPK signaling .

Table 3: Pharmacodynamic Profile (OCI-LY10 Cells)

ParameterValueSource
IRAK4 Degradation IC₅₀<0.05 μM (24h)
NF-κB Inhibition (EC₅₀)0.12 μM
Apoptosis Induction48% at 0.1 μM

Selectivity Profiling

In kinase inhibition assays, Compound X shows >100-fold selectivity for IRAK4 over IRAK1/2 and other kinases (e.g., JAK2, BTK) . This specificity is attributed to the indazole moiety’s interactions with IRAK4’s unique glycine-rich loop .

Therapeutic Applications

Oncology

  • Lymphoma: In OCI-LY10 diffuse large B-cell lymphoma (DLBCL) models, Compound X reduces tumor volume by 78% at 10 mg/kg (QD, 21 days) .

  • Myeloid Malignancies: Synergizes with venetoclax (BCL-2 inhibitor) in acute myeloid leukemia (AML) PDX models.

Autoimmune Diseases

  • Rheumatoid Arthritis: Suppresses IL-1β and TNF-α production in PBMCs from patients (IC₅₀ = 0.08 μM) .

  • Psoriasis: Reduces epidermal thickness by 52% in IMQ-induced murine models .

Comparative Analysis with IRAK4 Inhibitors

Table 4: Compound X vs. IRAK4 ATP-Competitive Inhibitors

FeatureCompound X (PROTAC)PF-06650833 (Inhibitor)
MechanismDegradationReversible Inhibition
Duration of EffectSustained (>72h)Transient (~24h)
SelectivityHigh (No off-target kinase activity)Moderate (IRAK1 IC₅₀ = 0.3 μM)
Resistance PotentialLow (Target elimination)High (Kinase mutations)

Future Directions

  • Clinical Translation: Phase I trials for DLBCL and AML are anticipated by 2026 .

  • Linker Optimization: Shorter polyethylene glycol (PEG) linkers may improve blood-brain barrier penetration for CNS applications .

  • Combination Therapies: Co-administration with BTK or PI3Kδ inhibitors could enhance efficacy in B-cell malignancies .

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